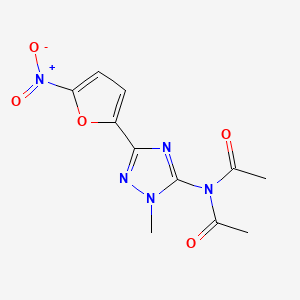
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- is a chemical compound with the molecular formula C11H11N5O5 It is a derivative of s-triazole, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- typically involves the alkylation of the parent s-triazole compound with appropriate alkyl halides, followed by condensation reactions with aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diacetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized s-triazole compounds .
Scientific Research Applications
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)-
- s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-
- s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)-
Uniqueness
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the diacetylamino group and the nitrofuryl moiety makes it particularly interesting for medicinal chemistry applications, as these groups can interact with biological targets in unique ways .
Properties
| 41735-38-0 | |
Molecular Formula |
C11H11N5O5 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
N-acetyl-N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(13-14(11)3)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3 |
InChI Key |
YFAORNOXWYYJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



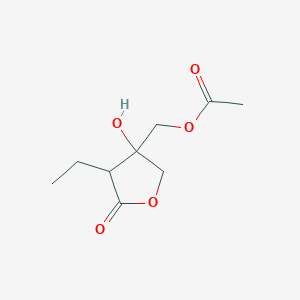
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)

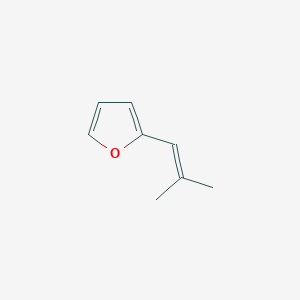
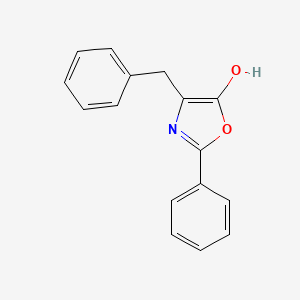


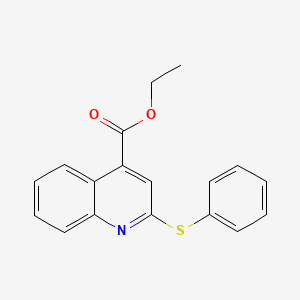

![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
